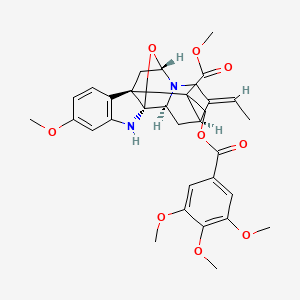
6,7-Dihydrodiol-ibudilast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydrodiol-ibudilast is a metabolite of ibudilast, a drug primarily used for its anti-inflammatory and neuroprotective properties. Ibudilast is known for its application in treating conditions such as asthma and multiple sclerosis. The compound this compound is formed through the metabolic processing of ibudilast in the body .
Vorbereitungsmethoden
The preparation of 6,7-Dihydrodiol-ibudilast involves the metabolic conversion of ibudilast. While specific synthetic routes for this compound are not extensively documented, the preparation of ibudilast itself can be achieved through various synthetic methods. One such method involves the reaction of 2-isopropyl-3-methylpyrazine with ethyl chloroformate, followed by cyclization and subsequent reactions to form ibudilast . Industrial production methods for ibudilast typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
6,7-Dihydrodiol-ibudilast undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into other metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, altering the chemical structure of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,7-Dihydrodiol-ibudilast has several scientific research applications, including:
Chemistry: It is studied for its chemical properties and reactions.
Biology: Research focuses on its role as a metabolite and its biological effects.
Medicine: It is investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6,7-Dihydrodiol-ibudilast involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in anti-inflammatory and neuroprotective effects. Additionally, it inhibits the synthesis of nitric oxide and reduces reactive oxygen species, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydrodiol-ibudilast can be compared with other similar compounds, such as:
Ibudilast: The parent compound, known for its anti-inflammatory and neuroprotective properties.
Phosphodiesterase Inhibitors: Other compounds in this class, such as rolipram and cilomilast, which also inhibit phosphodiesterase enzymes and have similar therapeutic effects.
The uniqueness of this compound lies in its specific metabolic pathway and its distinct chemical structure, which may confer unique biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-(6,7-dihydroxy-2-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H20N2O3/c1-7(2)12-11(13(18)8(3)4)9-5-6-10(17)14(19)16(9)15-12/h5-8,10,14,17,19H,1-4H3 |
InChI-Schlüssel |
IPCRPIMYUQUART-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN2C(C(C=CC2=C1C(=O)C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)

oxane-2-carboxylic acid](/img/structure/B13447714.png)
![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13447722.png)


![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)





